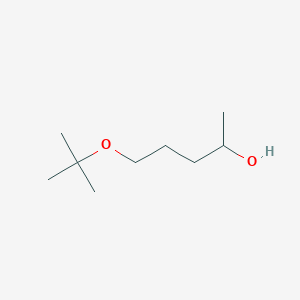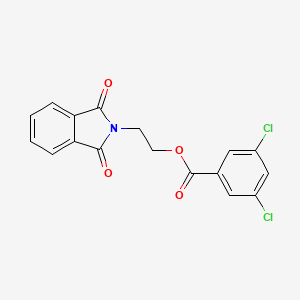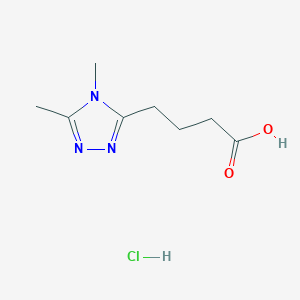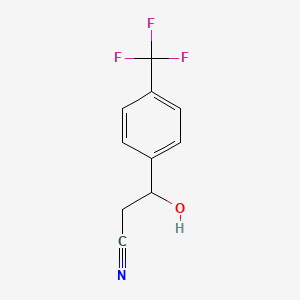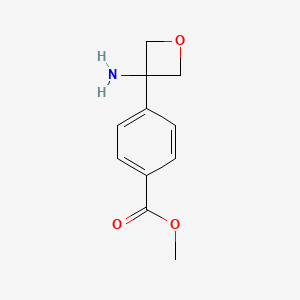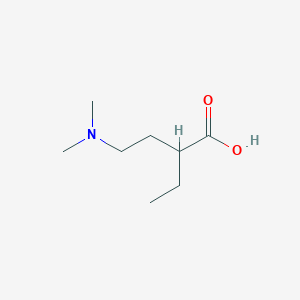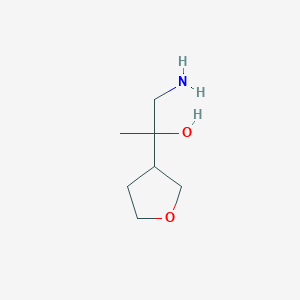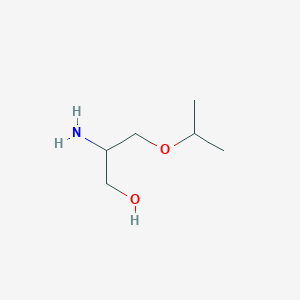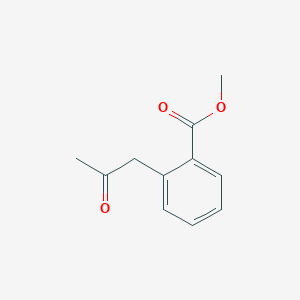
Methyl 2-(2-oxopropyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-oxopropyl)benzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 2-oxopropyl substituent on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-oxopropyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl anthranilate with allyl alcohol in the presence of a palladium catalyst. The reaction proceeds through a one-pot diazotization and Heck reaction, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Methyl 2-(2-oxopropyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-oxopropyl)benzoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound may undergo enzymatic transformations that lead to the formation of active metabolites. These metabolites can then interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-oxopropyl)benzoate: This compound has a similar structure but with the oxopropyl group at the 4-position of the benzene ring.
Methyl 2-(2-oxo-2-phenylethyl)benzoate: This compound features a phenylethyl group instead of a propyl group.
Uniqueness
Methyl 2-(2-oxopropyl)benzoate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
7115-18-6 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 2-(2-oxopropyl)benzoate |
InChI |
InChI=1S/C11H12O3/c1-8(12)7-9-5-3-4-6-10(9)11(13)14-2/h3-6H,7H2,1-2H3 |
InChI Key |
AZMQGRRRYMNMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol](/img/structure/B15319158.png)
![(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo](/img/structure/B15319166.png)


